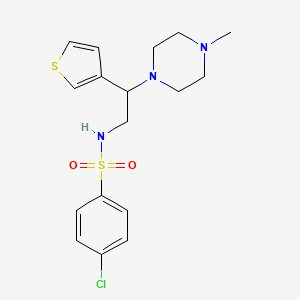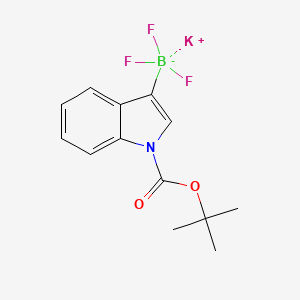
2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid” is a chemical compound with the CAS Number: 370848-09-2 . It has a molecular weight of 247.32 and its IUPAC name is [(4,6-dimethyl-2-quinolinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid” is 1S/C13H13NO2S/c1-8-3-4-11-10 (5-8)9 (2)6-12 (14-11)17-7-13 (15)16/h3-6H,7H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.31 . The molecular formula is C13H13NO2S .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research indicates that the manipulation of compounds related to 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid can lead to the formation of new heterocyclic compounds. For example, the diazotization of aminoisoquinolines has led to the discovery of a new heterocyclic ring system, which showcases the potential for creating novel compounds with diverse applications (R. Miller et al., 1996).
Catalytic Applications
Another application involves the synthesis of chiral Pt(II)/Pd(II) pincer complexes, which exhibit significant potential in catalyzing asymmetric reactions. The use of similar quinoline derivatives in the creation of these complexes has implications for enhancing the efficiency and selectivity of catalytic processes (M. S. Yoon et al., 2006).
Chemical Reactions for Potential Biological Activities
The reaction of substituted quinolines with thioglycolic acid has been explored, leading to a mixture of uncyclized and cyclized products. This reaction pathway highlights the versatility of quinoline derivatives in synthesizing compounds that may possess biological activities, such as antimicrobial or antifungal properties (B. Kiran et al., 2007).
Synthesis of Antifungal and Antimicrobial Agents
Research on the synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines has demonstrated antifungal activity. Such studies indicate the potential of quinoline derivatives in developing new antifungal agents, emphasizing the importance of these compounds in medicinal chemistry (O. V. Surikova et al., 2011).
properties
IUPAC Name |
2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGGHKSUVWJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

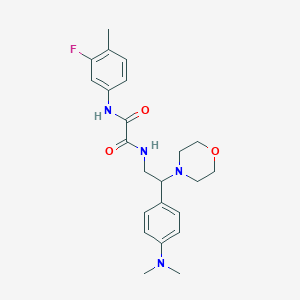
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)
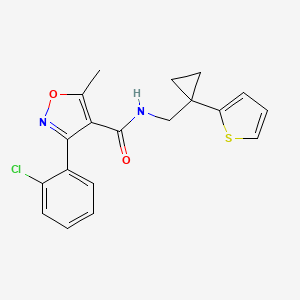
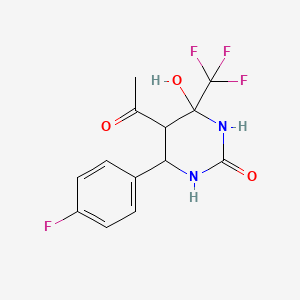
![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)
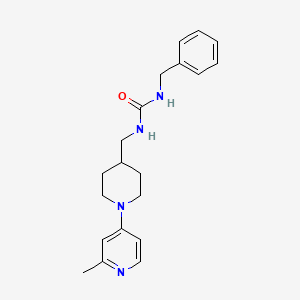
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2767243.png)
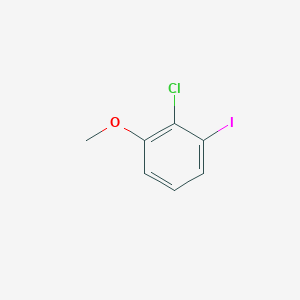
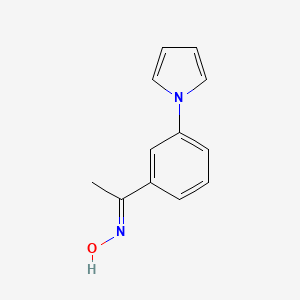
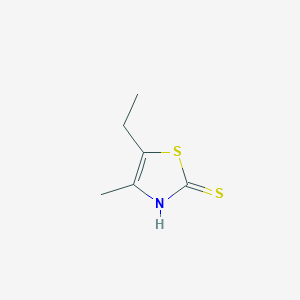
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
